molecular formula C9H7N3O B064151 7-cyano-3,4-dihydroquinoxalin-2(1H)-one CAS No. 186666-78-4

7-cyano-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B064151
CAS No.: 186666-78-4
M. Wt: 173.17 g/mol
InChI Key: PWMVKMIOIWVMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyano-3,4-dihydroquinoxalin-2(1H)-one is a high-value nitrogen-based heterocyclic scaffold recognized as a privileged structure in medicinal chemistry. This compound serves as a versatile and crucial synthetic intermediate for constructing diverse pharmacologically active molecules. Its core structure is a featured motif in the development of novel antimicrobial agents, with research highlighting the potential of similar quinoxaline derivatives against Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains. The 3,4-dihydroquinoxalin-2(1H)-one scaffold is also a key intermediate in modern catalytic enantioselective strategies, enabling the synthesis of optically pure compounds for advanced research. The electron-withdrawing cyano group at the 7-position makes this particular derivative a valuable building block for further functionalization and for studying structure-activity relationships (SAR). Researchers utilize this compound in the design and synthesis of potential inhibitors for various biological targets, with related analogues being investigated for anticancer, anti-inflammatory, and antidiabetic activities. This product is intended for research and development purposes in a controlled laboratory environment. Key Research Applications: • Synthetic intermediate for antimicrobial and anticancer agent discovery • Building block for enantioselective synthesis of privileged scaffolds • Core structure for SAR studies in medicinal chemistry programs • Precursor for the development of novel enzyme inhibitors This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

186666-78-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13)

InChI Key

PWMVKMIOIWVMSW-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C#N

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the most notable applications of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is its role as an antiviral agent. For instance, the compound GW420867X, which features a similar structure, has been investigated for its effectiveness against HIV-1. Clinical trials demonstrated that it exhibited potent antiviral activity and was well-tolerated in patients, although it was not further developed due to issues with bioavailability .

Anti-inflammatory Properties
Research indicates that derivatives of 3,4-dihydroquinoxalin-2-one, including those with cyano substitutions, show promising anti-inflammatory effects. For example, some compounds have been identified as estrogen receptor ligands and exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Antitumor Activity
Various quinoxalin-2-one derivatives have been reported as antitumor agents. The structural modifications at the C3 position enhance their biological activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation effectively .

Synthetic Applications

Direct C–H Functionalization
Recent advancements in synthetic methodologies have focused on the direct C–H functionalization of quinoxalin-2(1H)-ones. This approach allows for the rapid synthesis of diverse derivatives with valuable functional groups under mild conditions. Techniques such as visible-light photoredox catalysis have emerged as efficient methods for these transformations, leading to various applications in both pharmaceutical and material sciences .

Multicomponent Reactions
The compound has also been utilized in multicomponent reactions to create complex molecular architectures. These reactions enable the simultaneous introduction of multiple functional groups, enhancing the compound's versatility in drug design and materials chemistry .

Material Science

Fluorescent Properties
Quinoxalin-2(1H)-ones exhibit interesting fluorescence properties, making them suitable for applications in optoelectronics and sensor technologies. Their ability to form π-extended derivatives enhances their photophysical properties, which can be leveraged in developing new materials for electronic devices .

Semiconducting Polymers
Certain derivatives of quinoxalin-2(1H)-ones have been explored for use in semiconducting polymers. These materials are vital for applications in organic electronics, including solar cells and light-emitting diodes (LEDs). The structural diversity offered by modifications at the C3 position facilitates the design of polymers with tailored electronic properties .

Case Studies

Study Focus Findings
De Brabander et al. (2001)Antiviral activityGW420867X showed potent activity against HIV-1; well-tolerated in clinical trials but poor bioavailability hindered further development .
Patel et al. (2018)Structure-activity relationshipHybrid structures based on 3,4-dihydroquinoxalin-2-one displayed significant NNRTI activity but were not pursued due to bioavailability issues .
Recent Synthesis AdvancesDirect C–H FunctionalizationHighlighted the efficiency of visible-light photoredox catalysis for synthesizing diverse quinoxalin-2(1H)-one derivatives under mild conditions .

Comparison with Similar Compounds

Key Analogs :

  • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2a): A lead compound optimized via scaffold hopping, exhibiting potent tubulin-binding activity and antitumor effects. Modifications such as C-ring expansion and isosteric replacements (e.g., compounds 13c, 13d, and 13e) maintained or enhanced activity, with IC50 values in the nanomolar range against cancer cell lines .
  • However, steric effects could reduce binding affinity to hydrophobic pockets in tubulin .

Table 1: Antitumor Activity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Compound Substituents Target Activity (IC50) Key Findings
2a 7-OCH3, 4-quinazolinyl 12 nM (HeLa cells) Tubulin polymerization inhibitor
13c Optimized A/B-ring 8 nM (MCF-7 cells) Improved solubility and potency
Hypothetical 7-cyano 7-CN N/A Predicted enhanced metabolic stability

Soluble Guanylate Cyclase (sGC) Activation

Key Analogs :

  • Monocarboxylic derivatives (e.g., C4): These compounds bind the sGC β1-NH2 domain via hydrogen bonding (Tyr2, Arg116) and van der Waals interactions (Leu101, Val146), with ΔGest = –10.60 kcal/mol .
  • Dicarboxylic derivatives : Enhanced binding affinity by exploiting hydrophilic (Y-S-R motif) and hydrophobic (αA/αF helices) pockets, achieving higher sGC activation (EC50 = 0.3–1.2 μM) .
  • 7-Cyano derivative: The cyano group may disrupt hydrogen bonding with sGC residues but could introduce novel interactions in hydrophobic regions. Its lack of carboxylic groups might reduce solubility compared to dicarboxylic analogs .

Table 2: sGC Agonistic Activity

Compound Substituents EC50 (μM) Binding Affinity (ΔGest, kcal/mol)
C4 (monocarboxylic) Pyrrole-N4, C7-H 1.8 –10.60
C10 (dicarboxylic) C7-COOH, phenyl-N4 0.3 –12.20
7-Cyano 7-CN N/A Predicted weaker H-bonding

Kinase Inhibition (JNK3 Selectivity)

Key Analogs :

  • J46-37: A 3,4-dihydroquinoxalin-2(1H)-one derivative optimized for JNK3 inhibition (IC50 = 14 nM) with >100-fold selectivity over DDR1 and EGFR kinases. Structural modifications at N4 and C7 improved hydrophobic interactions and reduced off-target effects .

Table 3: JNK3 Inhibitory Activity

Compound Substituents JNK3 IC50 (nM) Selectivity Ratio (vs. DDR1/EGFR)
J46-37 Optimized N4/C7 groups 14 >100
7-Cyano 7-CN N/A Theoretical high selectivity

Preparation Methods

Friedel-Crafts Cyclization of N-(3-Cyanophenyl)propionamide Derivatives

Friedel-Crafts intramolecular cyclization remains a cornerstone for constructing dihydroquinoxalin-2-one cores. For 7-cyano derivatives, this method likely begins with N-(3-cyano-4-aminophenyl)propionamide (1), synthesized via condensation of 3-cyano-4-nitroaniline with propionyl chloride, followed by nitro-group reduction. Cyclization under Lewis acid catalysis (e.g., AlCl₃) in high-boiling solvents (e.g., chlorobenzene) at 150–160°C induces ring closure (Fig. 1A) .

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) improve yields by stabilizing cationic intermediates .

  • Catalyst Loading : AlCl₃ (1.5–2.0 equiv) achieves >90% conversion in model systems .

  • Side Products : Competing 5-cyano isomer formation (~5–8%) necessitates chromatographic purification .

Example Protocol :

  • Dissolve N-(3-cyano-4-aminophenyl)propionamide (10 mmol) in DCE (20 mL).

  • Add AlCl₃ (15 mmol) and reflux at 80°C for 6 h.

  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc 3:1).
    Yield : 72–78% .

Post-Cyclization Cyanation via Nucleophilic Aromatic Substitution

Introducing the cyano group after constructing the dihydroquinoxalin-2-one core offers regioselective control. A halogen (e.g., Br) at the 7-position enables displacement with cyanide sources (Fig. 1B).

Key Considerations :

  • Halogenation : Direct bromination of 3,4-dihydroquinoxalin-2-one using NBS (N-bromosuccinimide) in DMF at 0°C selectively functionalizes the 7-position .

  • Cyanation : CuCN (2.0 equiv) in DMF at 120°C displaces bromide via Ullmann-type coupling, yielding 7-cyano derivatives .

Challenges :

  • Byproducts : Over-cyanation or C≡N reduction under prolonged heating may occur.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) enhances efficiency but increases cost .

Representative Data :

SubstrateCyanation AgentTemp (°C)Time (h)Yield (%)
7-Bromo-3,4-DHQCuCN1201265
7-Bromo-3,4-DHQK₄[Fe(CN)₆]1002442

Visible-Light Photoredox Catalysis for Radical Cyanation

Recent advances in photoredox catalysis enable direct C–H cyanation. Using Fukuzumi’s acridinium catalyst ([Mes-Acr-Me]⁺), irradiation at 455 nm generates aryl radicals from dihydroquinoxalin-2-ones, which trap cyanide donors (e.g., TMSCN) (Fig. 1C) .

Mechanistic Pathway :

  • SET Oxidation : [Mes-Acr-Me]⁺* oxidizes dihydroquinoxalin-2-one to a radical cation.

  • Deprotonation : α-Amino radical formation at C7.

  • Cyanide Trapping : Reaction with TMSCN yields 7-cyano product .

Advantages :

  • Mild Conditions : Room temperature, aerobic tolerance.

  • Functional Group Compatibility : Tolerates electron-withdrawing groups (e.g., CF₃) .

Limitations :

  • Substrate Scope : Limited to electron-rich arenes.

  • Scalability : High-power LED setups required for >1 mmol reactions .

Reductive Amination Followed by Oxidative Cyanation

A stepwise approach involves reductive amination of 7-nitro-3,4-dihydroquinoxalin-2-one to 7-amino, followed by oxidative conversion to 7-cyano via diazotization and Sandmeyer reaction.

Procedure :

  • Reduce 7-nitro derivative (SnCl₂/HCl) to 7-amino.

  • Diazotize with NaNO₂/HCl at 0°C.

  • Treat with CuCN/KCN to afford 7-cyano product.

Yield : 55–60% (over two steps).
Critical Note : Diazonium intermediates are thermally unstable, requiring strict temp control .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Friedel-Crafts72–7895–98High12–15
Post-Cyclization6599Moderate20–25
Photoredox50–6090–92Low35–40
Reductive Amination55–6088–90High18–22

Key Takeaways :

  • Friedel-Crafts Cyclization offers the best balance of yield and scalability for industrial applications.

  • Photoredox Catalysis excels in functional group tolerance but remains cost-prohibitive for large-scale synthesis.

Q & A

Q. What are the established synthetic routes for 7-cyano-3,4-dihydroquinoxalin-2(1H)-one?

The synthesis typically involves cyclization and functionalization of precursor quinoxalinones. For example:

  • Copper-catalyzed cyanation : A modified Ullmann-type reaction using Cu(I) catalysts (1–5 mol%) under reflux (110°C, 24 h) with acetonitrile derivatives as cyanide sources .
  • Multi-step synthesis : Starting from substituted anilines, cyclization via nucleophilic acyl substitution followed by cyanation using trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) .
  • Safety note : Handling nitrile-containing intermediates requires proper ventilation due to potential toxicity .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., quinoxaline core vs. cyano group) .
  • Spectroscopy :
    • NMR : 1H^1H NMR shows aromatic protons (δ 7.2–7.8 ppm) and dihydroquinoxaline protons (δ 3.1–3.5 ppm). 13C^{13}C NMR confirms the cyano carbon (δ ~115 ppm) .
    • IR : Stretching vibrations for C≡N (~2240 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) .

Q. What are the reactivity patterns of the cyano group in this compound?

The cyano group participates in:

  • Nucleophilic additions : Reacts with Grignard reagents to form ketones or amines under acidic conditions .
  • Hydrolysis : Under acidic or basic conditions, converts to carboxylic acids or amides, respectively .
  • Catalytic hydrogenation : Reduces to primary amines using Pd/C or Raney Ni .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Employ factorial design to evaluate variables:

  • Factors : Temperature (80–120°C), catalyst loading (1–10 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 h) .
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 105°C, 3 mol% CuI, 24 h in DMF) for >85% yield .
  • Validation : Replicate experiments with ±5% tolerance to confirm reproducibility .

Q. What computational tools predict electronic properties and reactivity?

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.2 eV) and Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular docking : Assess binding affinity with biological targets (e.g., kinase inhibitors) using AutoDock Vina .
  • Retrosynthesis tools : Platforms like Pistachio suggest viable precursors and pathways .

Q. How does steric hindrance from the dihydroquinoxaline ring affect regioselectivity?

  • Steric maps : Generated via Merck Molecular Force Field (MMFF) show hindered access to the C-3 position due to the fused ring .
  • Experimental validation : Electrophilic substitution favors the C-6 position over C-3 (3:1 ratio) in nitration reactions .

Q. How to resolve contradictions in spectroscopic data?

  • Cross-validation : Compare NMR (solution state) with X-ray (solid state) to detect polymorphism or solvent effects .
  • Purity checks : Use HPLC (≥95% purity) to rule out byproducts .
  • Theoretical modeling : Simulate NMR chemical shifts with Gaussian09 to confirm assignments .

Q. What strategies mitigate decomposition during storage?

  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show decomposition <5% in argon-sealed vials .
  • Lyophilization : Freeze-drying in amber vials reduces hydrolysis of the cyano group .

Methodological Notes

  • Safety protocols : Always conduct reactions in fume hoods with PPE due to nitrile toxicity .
  • Data reporting : Include crystallographic data (CCDC numbers) and spectral raw files for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.